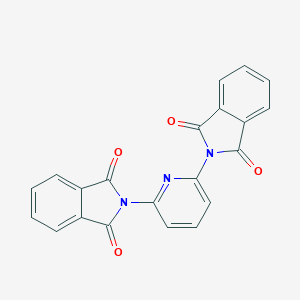

2,6-Diphthalimidopyridine

説明

2,6-Diphthalimidopyridine is a pyridine derivative featuring phthalimide substituents at the 2 and 6 positions of the aromatic ring. Phthalimide groups are bulky and electron-withdrawing, likely imparting distinct electronic and steric effects compared to other substituents. This article compares these analogs to infer trends in reactivity, stability, and applications.

特性

分子式 |

C21H11N3O4 |

|---|---|

分子量 |

369.3g/mol |

IUPAC名 |

2-[6-(1,3-dioxoisoindol-2-yl)pyridin-2-yl]isoindole-1,3-dione |

InChI |

InChI=1S/C21H11N3O4/c25-18-12-6-1-2-7-13(12)19(26)23(18)16-10-5-11-17(22-16)24-20(27)14-8-3-4-9-15(14)21(24)28/h1-11H |

InChIキー |

ILSYCXJRQWYBMF-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=NC(=CC=C3)N4C(=O)C5=CC=CC=C5C4=O |

正規SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=NC(=CC=C3)N4C(=O)C5=CC=CC=C5C4=O |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

2.1 2,6-Diacetylpyridine Bis-(Benzoic Hydrazone)

- Synthesis & Structure : Synthesized via condensation of 2,6-diacetylpyridine with benzoic hydrazide. NMR studies reveal deshielded carbons adjacent to the pyridine nitrogen (155.8 ppm and 157.9 ppm) and carbonyl carbons at 169.8 ppm due to inductive effects .

- Electronic Properties :

- Reactivity : Forms a stable hydrochloride salt (m.p. 145–147°C), typical of pyridine derivatives undergoing protonation at nitrogen .

2.2 2,6-Pyridine Diacetic Acid (PDA)

- Structural Dynamics: Exhibits solvent-dependent intramolecular proton transfer (IPT) and reversible solid-state phase transitions (e.g., monoclinic to triclinic at 168 K) . Undergoes sequential decarboxylation to form 2,6-dimethylpyridine, with entropy changes (ΔS‡ = 39.53 ± 3.87 and 23.56 ± 2.84 JK⁻¹mol⁻¹) .

- Applications : Despite low macrocycle formation yields, PDA’s reversible structural changes and pH-dependent behavior suggest utility in stimuli-responsive materials .

2.3 2,6-Bis(Bromo-methyl)Pyridine

- Substituent Effects : Bromine’s electronegativity alters vibrational modes (e.g., C-Br stretching at ~550 cm⁻¹) and electronic distribution. DFT-optimized geometry (B3LYP/6-311G(d,p)) confirms steric distortion from bromomethyl groups .

- Reactivity : Local reactivity descriptors (Fukui functions) highlight susceptibility to nucleophilic attack at the methylene (-CH₂Br) positions .

Comparative Analysis via Data Tables

Key Findings and Trends

- Substituent Electronic Effects : Electron-withdrawing groups (e.g., acetyl, bromomethyl) increase electrophilicity and alter HOMO-LUMO gaps, enhancing reactivity toward nucleophiles. PDA’s carboxylic acid groups enable pH-dependent behavior .

- Steric and Structural Impact : Bulky substituents (e.g., phthalimide, bromomethyl) distort the pyridine ring, affecting crystallinity and intermolecular interactions. PDA’s reversible structural transitions highlight the role of hydrogen bonding .

- dipic) remains underexplored but promising . Materials Science: Thermally stable derivatives (e.g., diacetylpyridine hydrochloride) may serve as ligands or catalysts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。